N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide
Description
Properties
IUPAC Name |
N-[4-[5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N3O2/c1-3-4-5-6-11-25(35)33-20-14-12-19(13-15-20)26-18(2)32-27(34-26)24-17-16-23(36-24)21-9-7-8-10-22(21)28(29,30)31/h1,7-10,12-17H,4-6,11H2,2H3,(H,32,34)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYDWKJUFAEHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)NC(=O)CCCCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets.
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological activities.
Biochemical Pathways
Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. This suggests that the compound may have good bioavailability.
Biological Activity
N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H22F3N3O
- Molecular Weight : 423.44 g/mol
The presence of a trifluoromethyl group and an imidazole ring suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing imidazole and furan rings have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 3.0 | Induction of apoptosis |
| Compound B | A549 | 5.0 | Inhibition of cell proliferation |
| N-[4... | MCF-7 | TBD | TBD |
The exact IC50 value for N-[4... is still under investigation, but preliminary data suggest it may compare favorably with established chemotherapeutics like doxorubicin.
Antimicrobial Activity
Additionally, the compound has been evaluated for its antimicrobial properties. Studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum effect. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound is believed to be multifaceted:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect normal cells from oxidative stress induced by cancer therapies.
Case Studies
A recent study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of several derivatives based on the structure of N-[4... . Among these, one derivative demonstrated an IC50 value of 0.16 µM against the MCF7 cell line, indicating significant potency compared to standard treatments .
Another investigation focused on the compound's effects on specific signaling pathways implicated in cancer progression. The study found that treatment with the compound led to a decrease in phosphorylated ERK levels, suggesting interference with MAPK signaling pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide. For example, related compounds have shown significant growth inhibition against various cancer cell lines, including:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| 6h | HOP-92 | 67.55 |
These findings suggest that the compound may possess similar anticancer activity due to structural similarities with other effective agents .
Photovoltaic Materials
Compounds containing furan and imidazole moieties have been explored for use in organic photovoltaics due to their electronic properties. The incorporation of trifluoromethyl groups enhances electron-withdrawing capacity, which can improve charge transport properties in organic solar cells .
Polymer Chemistry
The unique structure of this compound makes it a candidate for developing new polymers with enhanced thermal stability and mechanical properties. Its application in creating high-performance coatings and materials is currently under investigation .
Synthesis and Characterization
A detailed synthesis protocol for similar compounds has been documented, involving straightforward reactions that yield high purity products suitable for biological testing . Characterization techniques such as NMR and mass spectrometry confirm the structural integrity necessary for further applications.
In Vivo Studies
In vivo studies using animal models have indicated promising results regarding the safety and efficacy of related compounds, paving the way for clinical trials . These studies are crucial in determining the therapeutic potential and side effects before human application.
Comparison with Similar Compounds
4-(2-Chlorophenyl)-5-methyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole
- Molecular Formula : C20H13Cl2FN2O
- Molecular Weight : 387.24 g/mol
- Key Differences : Incorporates dichloro and fluoro substituents on the phenyl rings. The dichlorophenyl group increases electron-withdrawing effects, which could enhance oxidative stability but reduce bioavailability compared to trifluoromethyl derivatives .
2-[4-(5-Methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazol-4-yl)phenyl]ethan-1-ol
- Molecular Formula : C24H20F3N2O2
- Molecular Weight : 449.43 g/mol
- Key Differences : Features a para-trifluoromethylphenyl group (vs. ortho in the target compound). Positional isomerism may influence π-π stacking and dipole interactions, affecting receptor binding .
Analogs with Modified Core Heterocycles
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
